molecular formula C23H24N2O3 B536847 4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid CAS No. 1079821-35-4

4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid

Cat. No. B536847
M. Wt: 376.4 g/mol
InChI Key: WQXHZCYCKCQFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NCG21 is a GPR120 agonist. NCG21 showed potent extracellular signal-regulated kinase (ERK) activation in a cloned GPR120 system. NCG21 potently activated ERK, intracellular calcium responses and GLP-1 secretion in murine enteroendocrine STC-1 cells that express GPR120 endogenously. Moreover, administration of NCG21 into the mouse colon caused an increase in plasma GLP-1 levels.

Scientific Research Applications

Synthesis and Application in ACE Inhibitors

4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid is an important intermediate in the synthesis of angiotension converting enzyme (ACE) inhibitors. Li Li (2003) described a synthesis process using DL-malic acid, providing a practicable method for industrial production of ACE inhibitors (Li, 2003).

Photovoltaic Applications

Menglan Lv, M. Lei, Jin Zhu, Tadahiko Hirai, and Xiwen Chen (2014) researched an amine-based, alcohol-soluble fullerene derivative closely related to 4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid. This compound showed potential in polymer solar cells, achieving a power conversion efficiency of 3.1% (Lv et al., 2014).

Antimicrobial Activity

M. Zareef, R. Iqbal, and M. Arfan (2008) investigated novel cyclization of compounds related to 4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid. They found these compounds have antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.09-1.0 mg (Zareef et al., 2008).

Applications in Organic Electronics

Hyosung Choi and colleagues (2013) synthesized carboxylic acid functionalized fullerene derivatives related to this compound, investigating their use as interfacial layers in inverted polymer solar cells. They observed improved power conversion efficiency up to 5.13% through incorporation of these layers (Choi et al., 2013).

Optical and Electronic Properties

Zhao, Akiyama, Liu, and Nakanishi (2000) synthesized a compound similar to 4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid and studied its Langmuir-Blodgett (LB) monolayer. They found significant changes in electronic spectra in acidic solution and LB monolayer, suggesting applications in pH sensors (Zhao et al., 2000).

properties

CAS RN

1079821-35-4

Product Name

4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid

InChI

InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27)

InChI Key

WQXHZCYCKCQFQP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(4-(2-(phenyl-2-pyridinylamino)ethoxy)phenyl)butyric acid
NCG21 compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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